molecular formula C48H38O2P2Si B14035648 ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide)

((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide)

Cat. No.: B14035648
M. Wt: 736.8 g/mol
InChI Key: VXIQXPFIEXQMIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) typically involves the reaction of diphenylsilane with 4-bromophenylphosphine oxide under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted phosphine oxides and phosphines, depending on the specific reagents and conditions used .

Scientific Research Applications

((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) has several scientific research applications:

Mechanism of Action

The mechanism of action of ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) involves its interaction with specific molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) include:

  • Triphenylphosphine oxide
  • Diphenylphosphine oxide
  • Tetraphenylsilane

Uniqueness

What sets ((Diphenylsilanediyl)bis(4,1-phenylene))bis(diphenylphosphine oxide) apart is its unique structure, which combines the properties of both phosphine oxides and silanes. This dual functionality makes it particularly useful in optoelectronic applications, where it can enhance the performance and stability of OLEDs .

Properties

Molecular Formula

C48H38O2P2Si

Molecular Weight

736.8 g/mol

IUPAC Name

bis(4-diphenylphosphorylphenyl)-diphenylsilane

InChI

InChI=1S/C48H38O2P2Si/c49-51(39-19-7-1-8-20-39,40-21-9-2-10-22-40)43-31-35-47(36-32-43)53(45-27-15-5-16-28-45,46-29-17-6-18-30-46)48-37-33-44(34-38-48)52(50,41-23-11-3-12-24-41)42-25-13-4-14-26-42/h1-38H

InChI Key

VXIQXPFIEXQMIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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